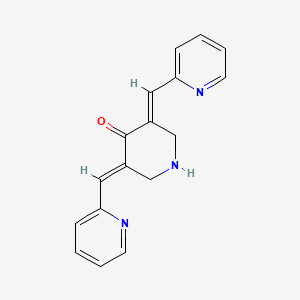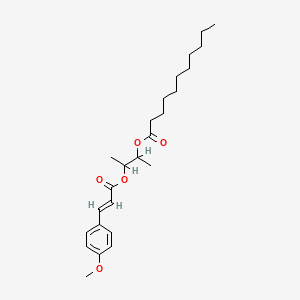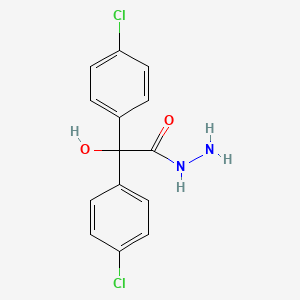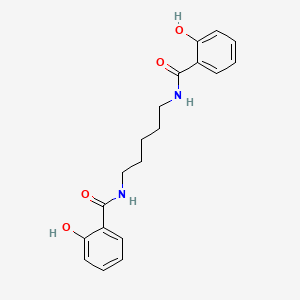
Benzamide, N,N'-1,5-pentanediylbis(2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-): is a complex organic compound with the molecular formula C19H22N2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) typically involves the reaction of benzamide derivatives with a pentanediyl chain. The process may include steps such as:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to aniline.
Acylation: of aniline to form benzamide.
Coupling: of benzamide with a pentanediyl chain under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
Chemistry: Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and other biochemical processes.
Industry: The compound’s unique structure makes it valuable in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which Benzamide, N,N’-1,5-pentanediylbis(2-hydroxy-) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The hydroxyl groups and amide functionalities allow the compound to form hydrogen bonds and other interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Benzamide: A simpler derivative with a single amide group.
N,N’-1,5-pentanediylbis(2-hydroxy-): A related compound without the benzamide structure.
Propriétés
Numéro CAS |
129944-85-0 |
|---|---|
Formule moléculaire |
C19H22N2O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-hydroxy-N-[5-[(2-hydroxybenzoyl)amino]pentyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c22-16-10-4-2-8-14(16)18(24)20-12-6-1-7-13-21-19(25)15-9-3-5-11-17(15)23/h2-5,8-11,22-23H,1,6-7,12-13H2,(H,20,24)(H,21,25) |
Clé InChI |
PYVNJYHJVKTEIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCCCNC(=O)C2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


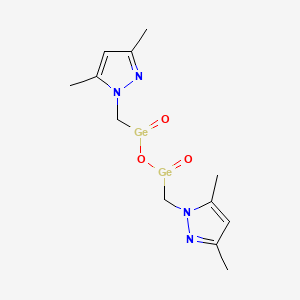





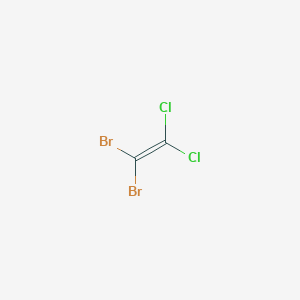

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
